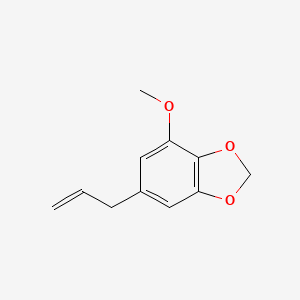
Myristicine
Vue d'ensemble
Description
La myristicine est un composé naturel présent dans diverses herbes et épices, notamment dans la noix de muscade. Elle appartient à la classe des composés chimiques alkénylbenzènes et est connue pour ses propriétés insecticides et ses effets psychoactifs potentiels. La this compound est également présente dans le poivre noir, le persil, les carottes et les graines de céleri .
Applications De Recherche Scientifique
Myristicin has several scientific research applications across various fields:
Chemistry: In chemistry, myristicin is studied for its potential to be converted into amphetamine derivatives, which have applications in the synthesis of designer drugs .
Biology: In biological research, myristicin is investigated for its insecticidal properties and its ability to enhance the effectiveness of other insecticides .
Medicine: In medicine, myristicin is explored for its potential therapeutic effects, including its antiproliferative activity against cancer cells and its ability to reverse multidrug resistance in cancer treatment .
Industry: In the industrial sector, myristicin is used as a natural insecticide and repellent, particularly in agriculture to protect crops from pests .
In Vivo
In vivo studies have been conducted to investigate the pharmacological properties of myristicin. These studies have found that myristicin has anti-inflammatory and analgesic properties, and that it can inhibit the growth of cancer cells. Additionally, myristicin has been shown to possess anti-bacterial and anti-fungal properties.
In Vitro
In vitro studies have been conducted to further investigate the pharmacological properties of myristicin. These studies have found that myristicin has anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, myristicin has been shown to possess anti-fungal properties, and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Mécanisme D'action
Myristicin exerts its effects through various molecular targets and pathways. It interacts with enzymes and signaling pathways in the body, including the PI3K/Akt/NF-κB signaling pathway. This interaction regulates proliferation and apoptosis in cells, contributing to its potential therapeutic effects . Additionally, myristicin acts as an anticholinergic drug, suppressing the action of the neurotransmitter acetylcholine .
Activité Biologique
Myristicin has been found to possess several biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-fungal properties. Additionally, myristicin has been shown to have anti-cancer properties, and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Myristicin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, myristicin has been found to act as an antioxidant, scavenging free radicals that can cause oxidative damage to cells. Finally, myristicin has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Myristicin has several advantages and limitations for use in laboratory experiments. One advantage is that myristicin is relatively easy to synthesize in the laboratory, making it a useful tool for the study of its pharmacological properties. Additionally, myristicin has been found to have a wide range of biological activities, making it a useful tool for the study of its pharmacological effects. However, myristicin has several limitations, such as its low solubility in water, its low bioavailability, and its low potency.
Orientations Futures
Although myristicin has been studied for its pharmacological properties, there are still many potential future directions for research. One potential direction is to further investigate the mechanism of action of myristicin, in order to better understand how it exerts its biological effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of myristicin, such as its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. Finally, further research could be conducted to investigate the pharmacokinetics of myristicin, in order to better understand its absorption, distribution, metabolism, and excretion in the body.
Safety and Hazards
Although myristicin is safe when consumed in the small quantities typically found in food, high doses can have harmful effects . Consuming large amounts of myristicin, typically through the ingestion of excessive quantities of nutmeg, can lead to 'nutmeg intoxication’ . It is harmful if swallowed and suspected of damaging fertility or the unborn child .
Analyse Biochimique
Biochemical Properties
Myristicin is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates metabolites that remain active and may be responsible for its toxicity . In phase 1 metabolism, the main active metabolites are 1’-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene .
Cellular Effects
It is known that Myristicin can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Myristicin is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Myristicin can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Myristicin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Myristicin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Myristicin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that Myristicin can be directed to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La myristicine peut être synthétisée par plusieurs méthodes, notamment l'extraction assistée par micro-ondes et l'extraction assistée par ultrasons. Ces méthodes impliquent l'utilisation de matières végétales telles que la noix de muscade et la macis, suivies d'une analyse par chromatographie en phase gazeuse-spectrométrie de masse pour déterminer la concentration de this compound .
Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction des huiles essentielles de noix de muscade et d'autres plantes. La méthode d'extraction la plus efficace est l'extraction assistée par micro-ondes, qui génère des changements plus profonds dans la structure de l'échantillon par rapport aux autres techniques .
Analyse Des Réactions Chimiques
Types de réactions : La myristicine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut être convertie en MMDMA (3-méthoxy-4,5-méthylènedioxyamphétamine) par synthèse chimique contrôlée .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée .
Principaux produits : Les principaux produits formés à partir des réactions de la this compound comprennent le MMDMA et d'autres dérivés de l'amphétamine. Ces produits présentent un intérêt en raison de leur similarité structurale avec les composés psychoactifs .
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique dans divers domaines :
Chimie : En chimie, la this compound est étudiée pour son potentiel à être convertie en dérivés de l'amphétamine, qui ont des applications dans la synthèse de drogues de synthèse .
Biologie : En recherche biologique, la this compound est étudiée pour ses propriétés insecticides et sa capacité à améliorer l'efficacité d'autres insecticides .
Médecine : En médecine, la this compound est explorée pour ses effets thérapeutiques potentiels, y compris son activité antiproliférative contre les cellules cancéreuses et sa capacité à inverser la multirésistance aux médicaments dans le traitement du cancer .
Industrie : Dans le secteur industriel, la this compound est utilisée comme insecticide et répulsif naturel, en particulier en agriculture pour protéger les cultures contre les ravageurs .
5. Mécanisme d'action
La this compound exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle interagit avec les enzymes et les voies de signalisation dans l'organisme, notamment la voie de signalisation PI3K/Akt/NF-κB. Cette interaction régule la prolifération et l'apoptose dans les cellules, contribuant à ses effets thérapeutiques potentiels . De plus, la this compound agit comme un médicament anticholinergique, supprimant l'action du neurotransmetteur acétylcholine .
Comparaison Avec Des Composés Similaires
La myristicine est similaire à d'autres composés alkénylbenzènes tels que la safrole et l'eugénol. Elle est unique par sa capacité à produire des effets psychoactifs et son potentiel à être convertie en dérivés de l'amphétamine .
Composés similaires :
- Safrole
- Eugénol
- Élémicine
- Asarone
Ces composés partagent des similarités structurelles avec la this compound, mais diffèrent par leurs effets et applications spécifiques .
Propriétés
IUPAC Name |
4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJOHGLIBDBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Record name | myristicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Myristicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025693 | |
| Record name | Myristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |
| Record name | Myristicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1416 at 20 °C g/cu cm, 1.143-1.145 | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00646 [mmHg] | |
| Record name | Myristicin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ... | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
607-91-0 | |
| Record name | Myristicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
<-20 °C, < -20 °C | |
| Record name | MYRISTICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Myristicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of myristicin?
A1: While the exact mechanism of action remains unclear, research suggests that myristicin exerts its effects through multiple pathways. It has been shown to modulate the EGFR/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, ] Additionally, myristicin influences the PI3K/Akt/NF-κB signaling pathway, implicated in inflammation and apoptosis. []
Q2: How does myristicin affect gastric cancer cells?
A2: Studies demonstrate that myristicin suppresses the growth of gastric cancer cells by inhibiting the EGFR/ERK signaling pathway. This inhibition leads to decreased expression of cyclins (proteins involved in cell cycle progression), increased expression of pro-apoptotic protein Bax, activation of caspases (executioner proteins of apoptosis), and enhanced cytochrome C release, ultimately promoting apoptosis in gastric cancer cells. []
Q3: What is the role of the metabolite 1'-hydroxymyristicin in myristicin's toxicity?
A3: Research indicates that 1'-hydroxymyristicin, a metabolite generated through myristicin bioactivation, plays a significant role in its toxicity. The formation of a myristicin-N-acetylcysteine adduct, a result of myristicin bioactivation, appears to be closely associated with myristicin-induced cytotoxicity. []
Q4: How does myristicin interact with the GABA(A) receptor?
A4: Contrary to traditional beliefs, studies in male Sprague-Dawley rats suggest that myristicin does not exert anxiolytic effects through GABA(A) receptor modulation. Instead, it may promote anxiogenesis, potentially by antagonizing the anxiolytic effects of GABA(A) agonists like midazolam. []
Q5: What are the anti-inflammatory effects of myristicin?
A5: Myristicin exhibits anti-inflammatory properties by inhibiting the production of various inflammatory mediators in dsRNA-stimulated macrophages. It significantly reduces the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-10), chemokines (MCP-1, MCP-3), and growth factors, suggesting a potential role in mitigating inflammatory responses. []
Q6: What is the molecular formula and weight of myristicin?
A6: Myristicin has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.
Q7: How is myristicin typically characterized using spectroscopic techniques?
A7: Spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly employed to identify and characterize myristicin. GC-MS helps determine the presence and relative abundance of myristicin in complex mixtures like essential oils. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy, particularly 1H and 13C NMR, reveals the structure and arrangement of atoms within the myristicin molecule. [, , , ]
Q8: Does the presence or absence of myristicin impact the antimicrobial activity of nutmeg essential oil?
A8: Studies indicate that the presence of myristicin contributes to the antimicrobial activity of nutmeg essential oil. While both the complete essential oil and the oil with myristicin removed exhibit activity against bacteria like S. aureus, B. subtilis, and E. coli, the complete oil demonstrates greater inhibitory effects. []
Q9: Can myristicin content be increased in nutmeg oil, and how does this impact its quality?
A9: Yes, myristicin content in nutmeg oil can be increased through techniques like sequences distillation. This process involves multiple distillations under specific temperature and pressure conditions, resulting in a final product with a significantly higher percentage of myristicin, which can enhance its distinct aroma and potential applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


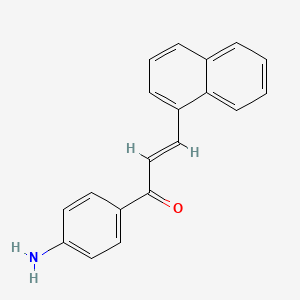


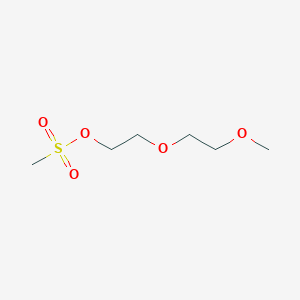
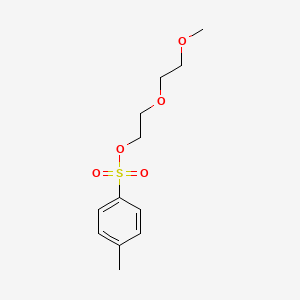
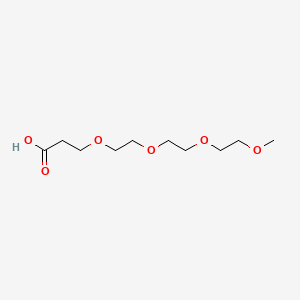
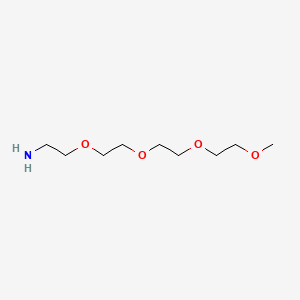

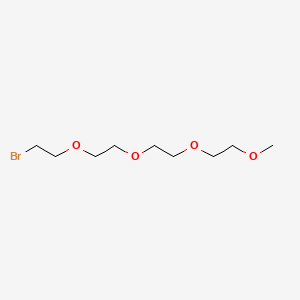



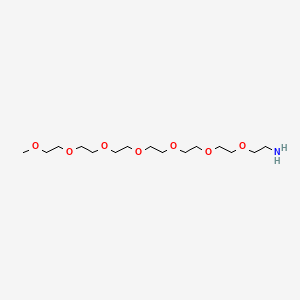
![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)
